3'-p-Hydroxy Paclitaxel-d5
CAS No.:
Cat. No.: VC16660466
Molecular Formula: C47H51NO15
Molecular Weight: 874.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C47H51NO15 |
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Molecular Weight | 874.9 g/mol |
IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Standard InChI | InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1/i7D,9D,10D,13D,14D |
Standard InChI Key | XKSMHFPSILYEIA-FAWZIMQWSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=C(C=C2)O)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H] |
Canonical SMILES | CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Introduction
Synthetic Pathways and Production Challenges
Deuterium Incorporation Strategies
Industrial synthesis typically employs hydrogen-deuterium exchange reactions under acidic conditions, targeting the aromatic hydroxyl group. A representative protocol involves:
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Protection of Taxane Core: The 7- and 10-hydroxyl groups are acetylated to prevent unintended side reactions.
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Deuteration: Reaction with D₂O in the presence of Pd/C catalyst at 80°C for 24 hours achieves >98% deuterium incorporation at the para position.
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Deprotection: Sequential hydrolysis removes protecting groups while preserving isotopic integrity.
Quality Control Considerations
Batch-to-batch consistency is verified through:
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HPLC-UV: Retention time matching against non-deuterated standards (tR = 17.3 ± 0.2 min, C18 column)
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LC-MS/MS: Monitoring of deuterium enrichment (m/z 876.3 → 308.1 transition)
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NMR: Absence of protio impurities in the aromatic region (δ 7.25-7.35 ppm)
Analytical Applications in Pharmacokinetic Studies
Quantitative Metabolite Profiling
Clinical studies utilizing 3'-p-Hydroxy Paclitaxel-d5 have elucidated paclitaxel's metabolic fate in humans. Key findings from a 2025 pharmacokinetic trial in breast cancer patients include:
Parameter | Paclitaxel | 3'-p-Hydroxy Metabolite | Dihydroxy Metabolite |
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Cₘₐₓ (μmol/L) | 6.91 ± 1.23 | 1.08 ± 0.34 | 0.42 ± 0.11 |
AUC₀₋∞ (μmol·h/L) | 27.04 ± 8.12 | 4.15 ± 1.67 | 1.89 ± 0.56 |
t₁/₂ (h) | 6.8 ± 1.4 | 9.2 ± 2.1 | 12.5 ± 3.8 |
Table 2: Pharmacokinetic parameters from high-dose paclitaxel therapy (n=9) .
The deuterated analog enabled researchers to differentiate endogenous 3'-p-hydroxypaclitaxel from administered paclitaxel, revealing cumulative metabolite exposure correlated with neurotoxicity (r=0.82, p<0.01) .
Hepatic Impairment Considerations
Patients with elevated bilirubin (>1.5 mg/dL) demonstrated:
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38% reduction in paclitaxel clearance
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2.1-fold increase in 3'-p-hydroxypaclitaxel AUC
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Earlier onset of grade 3 peripheral neuropathy (7 vs 14 cycles)
These findings underscore the importance of dose adjustment in hepatically impaired patients.
Mechanism of Action and Therapeutic Implications
Microtubule Stabilization Dynamics
Like paclitaxel, 3'-p-Hydroxy Paclitaxel-d5 binds β-tubulin at the N-terminal 31-amino acid pocket, stabilizing microtubule polymers. Key differences emerge in:
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Binding Kinetics: Deuterated form shows 12% slower dissociation rate (koff = 0.017 s⁻¹ vs 0.019 s⁻¹)
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Mitotic Arrest Duration: Prolonged by 18% in MCF-7 breast cancer cells
Metabolite Activity Profile
Despite structural similarity, 3'-p-hydroxypaclitaxel exhibits:
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94% reduced tubulin binding affinity
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3.2-fold higher aqueous solubility
Parameter | Specification |
---|---|
Storage Temperature | -20°C ± 5°C under argon |
Shelf Life | 18 months from manufacture |
Reconstitution | 50% ethanol/50% PBS (v/v) |
Stability in Plasma | 72 hours at 4°C |
Table 3: Recommended handling conditions for 3'-p-Hydroxy Paclitaxel-d5 .
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